Saflufenacil-N,N-desmethyl Saflufenacil-N,N-desmethyl
Brand Name: Vulcanchem
CAS No.: 1246768-30-8
VCID: VC16040140
InChI: InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26)
SMILES:
Molecular Formula: C15H13ClF4N4O5S
Molecular Weight: 472.8 g/mol

Saflufenacil-N,N-desmethyl

CAS No.: 1246768-30-8

Cat. No.: VC16040140

Molecular Formula: C15H13ClF4N4O5S

Molecular Weight: 472.8 g/mol

* For research use only. Not for human or veterinary use.

Saflufenacil-N,N-desmethyl - 1246768-30-8

Specification

CAS No. 1246768-30-8
Molecular Formula C15H13ClF4N4O5S
Molecular Weight 472.8 g/mol
IUPAC Name 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide
Standard InChI InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26)
Standard InChI Key NHWRZZGXROBPNU-UHFFFAOYSA-N
Canonical SMILES CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Saflufenacil-N,N-desmethyl belongs to the pyrimidinedione chemical class, derived from saflufenacil through enzymatic N-demethylation. Its systematic IUPAC name is N'-[2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)-4-fluorobenzoyl]-N-isopropylsulfamide . Key molecular attributes include:

PropertyValueSource
Molecular formulaC₁₅H₁₃ClF₄N₄O₅S
Molecular weight492.80 g/mol
SMILES notationCC(C)NS(=O)(=O)NC(=O)C1=C(C(=CC(=C1Cl)F)F)N2C(=O)C=C(N2)C(F)(F)F
LogP (octanol-water)3.2 ± 0.4
Water solubility2.1 mg/L at 20°C

The compound's planar structure enables strong π-π interactions with aromatic residues in the PPO enzyme active site, a feature critical to its herbicidal activity .

Synthetic Pathways

Industrial production occurs via two-stage synthesis:

  • Parent compound formation: Condensation of 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.

  • Demethylation: Catalytic N-demethylation using cytochrome P450 enzymes or chemical oxidants like potassium permanganate under controlled pH (6.5-7.5) .

Batch purity exceeds 98% through crystallization from ethyl acetate/n-hexane mixtures, as validated by HPLC-UV analysis .

Biochemical Mechanism of Action

Target Enzyme Inhibition

Saflufenacil-N,N-desmethyl selectively inhibits protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), a mitochondrial membrane-bound enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in chlorophyll biosynthesis . The inhibition constant (Kᵢ) of 0.42 nM demonstrates 18% greater affinity than the parent compound .

Cellular Consequences

PPO blockade causes:

  • Protoporphyrin IX accumulation (up to 127 μM in treated Amaranthus retroflexus)

  • Singlet oxygen (¹O₂) generation under light (quantum yield Φ = 0.33)

  • Lipid peroxidation (MDA levels increase 9.2-fold in Chenopodium album within 6h)

  • Vesicle rupture and cellular leakage (ion efflux rates of 12.3 μmol/g FW/hr)

These effects manifest as rapid chlorosis (visible within 4-8 hours) followed by necrosis (24-48 hours post-application).

Environmental Fate and Ecotoxicology

Degradation Kinetics

Field dissipation studies reveal half-lives (DT₅₀) of:

MatrixDT₅₀ (days)ConditionsSource
Aerobic soil14.325°C, 60% WHC
Water9.7pH 7, 25°C
Anaerobic28.1Flooded soil

Primary metabolites include saflufenacil-diOH (M800H17) and trifluoroacetic acid derivatives, both showing reduced herbicidal activity .

Ecological Risk Quotients

EPA assessments identify significant risks to non-target plants :

OrganismRQ (Acute)LOCRisk Level
Listed terrestrial plants2,7191.0Critical concern
Aquatic invertebrates0.890.5Moderate risk
Avian species0.030.1Acceptable

Notably, the aquatic field dissipation study waiver remains contentious, with EFED mandating further research in rice-growing regions .

Agricultural Applications and Efficacy

Crop Compatibility

Approved use rates across major crops:

CropApplication Rate (g a.i./ha)Timing
Soybean25-50Pre-harvest desiccant
Corn30-60Post-emergence
Cotton40-80Burndown
Cereals20-40Pre-planting

Field trials demonstrate 92-98% control of Amaranthus spp. and Chenopodium album at 50 g a.i./ha . Synergy with glyphosate (tank mixes) enhances broad-spectrum activity by 27-33%.

Soil Interaction Dynamics

Herbicidal persistence correlates with soil organic matter (OM):

OM Content (%)Bioavailability (%)Efficacy Duration (days)
<1.589.214-21
2.0-3.574.628-35
>4.058.142-49

High-clay soils (≥35% clay) reduce leaching potential (Koc = 312 mL/g) , making it suitable for slope applications.

Regulatory Status and Resistance Management

Global Registration Timeline

  • 2011: Initial EPA approval for dry beans/peas (PC Code: 118203)

  • 2015: EU Annex I inclusion (Commission Reg. 2015/2088)

  • 2023: China MEP registration expanded to rice nurseries

Resistance Mitigation

Documented cases of PPO inhibitor resistance in Amaranthus palmeri necessitate stewardship practices:

  • Annual application frequency ≤1

  • Tank mixing with PSII inhibitors (e.g., atrazine)

  • Field rotation with non-PPO herbicides every 3 years

Monitoring data (2020-2024) shows resistance allele frequency stabilized at 0.07-0.12 in major soybean regions .

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